molecular formula C10H14N2 B11920958 2-Amino-3a,4,5,6,7,7a-hexahydro-3H-indene-1-carbonitrile

2-Amino-3a,4,5,6,7,7a-hexahydro-3H-indene-1-carbonitrile

Cat. No.: B11920958
M. Wt: 162.23 g/mol
InChI Key: OYOPGFJWHODXNW-UHFFFAOYSA-N
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Description

2-Amino-3a,4,5,6,7,7a-hexahydro-1H-indene-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a hexahydroindene ring system with an amino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3a,4,5,6,7,7a-hexahydro-1H-indene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diene and nitrile, the compound can be synthesized through a series of hydrogenation and amination reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3a,4,5,6,7,7a-hexahydro-1H-indene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, secondary amines, and various substituted indene compounds .

Scientific Research Applications

2-Amino-3a,4,5,6,7,7a-hexahydro-1H-indene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Amino-3a,4,5,6,7,7a-hexahydro-1H-indene-3-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-3a,4,5,6,7,7a-hexahydro-1H-indene-3-carbonitrile apart is its specific combination of functional groups and ring structure, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-amino-3a,4,5,6,7,7a-hexahydro-3H-indene-1-carbonitrile

InChI

InChI=1S/C10H14N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h7-8H,1-5,12H2

InChI Key

OYOPGFJWHODXNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC(=C2C#N)N

Origin of Product

United States

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